(4-(2-Fluoroethyl)piperazin-1-yl)(thiophen-3-yl)methanone
Description
The compound (4-(2-Fluoroethyl)piperazin-1-yl)(thiophen-3-yl)methanone features a piperazine core substituted with a 2-fluoroethyl group at the 4-position and a thiophen-3-yl methanone moiety. This structure combines a fluorinated alkyl chain with a heteroaromatic thiophene ring, which may enhance metabolic stability and influence receptor binding affinity.
Properties
IUPAC Name |
[4-(2-fluoroethyl)piperazin-1-yl]-thiophen-3-ylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15FN2OS/c12-2-3-13-4-6-14(7-5-13)11(15)10-1-8-16-9-10/h1,8-9H,2-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHNPKCQRVMATBJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCF)C(=O)C2=CSC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15FN2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-(2-Fluoroethyl)piperazin-1-yl)(thiophen-3-yl)methanone typically involves the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with diethylene glycol.
Introduction of the Fluoroethyl Group: The fluoroethyl group can be introduced via nucleophilic substitution reactions using fluoroethyl halides.
Attachment of the Thiophene Ring: The thiophene ring can be attached through a Friedel-Crafts acylation reaction using thiophene and an appropriate acyl chloride.
Formation of the Methanone Group: The methanone group can be introduced through oxidation reactions using reagents such as chromium trioxide or potassium permanganate.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methanone group, to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the methanone group to an alcohol or other reduced forms.
Common Reagents and Conditions
Oxidation: Chromium trioxide, potassium permanganate, or hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: Alkyl halides, nucleophiles such as amines or thiols.
Major Products
Oxidation: Carboxylic acids, aldehydes.
Reduction: Alcohols, alkanes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
Synthesis of Complex Molecules: The compound can be used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: It may serve as a ligand in catalytic reactions.
Biology
Pharmacology: Potential use as a pharmacophore in drug design due to its unique structural features.
Biochemical Studies: Investigation of its interactions with biological macromolecules.
Medicine
Drug Development: Exploration of its potential as a therapeutic agent for various diseases.
Diagnostic Tools: Use in the development of diagnostic agents.
Industry
Materials Science: Application in the synthesis of novel materials with unique properties.
Chemical Manufacturing: Use as a building block in the production of specialty chemicals.
Mechanism of Action
The mechanism of action of (4-(2-Fluoroethyl)piperazin-1-yl)(thiophen-3-yl)methanone would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes, receptors, or ion channels. The fluoroethyl group and thiophene ring may contribute to its binding affinity and specificity.
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural Analogues and Their Pharmacological Targets
The following table summarizes key structural analogues, their substituents, molecular weights, and biological activities:
Key Structural and Functional Differences
Piperazine Substitutions
- Fluorinated Alkyl Chains: The target compound’s 2-fluoroethyl group may improve lipophilicity and blood-brain barrier penetration compared to non-fluorinated analogues like Teneligliptin, which uses a pyrazolyl-piperazine group . Fluorination is known to enhance metabolic stability, reducing oxidative degradation in vivo.
- Aromatic vs. Heteroaromatic Moieties: The thiophen-3-yl group in the target compound contrasts with the phenyl or imidazopyridine groups in BAY inhibitors.
Physicochemical and Pharmacokinetic Properties
- Solubility: The thiophene ring in the target compound may confer lower aqueous solubility compared to Teneligliptin’s polar thiazolidinone group, necessitating formulation adjustments for oral bioavailability .
- Metabolic Stability: Fluorine in the 2-fluoroethyl group likely reduces CYP450-mediated metabolism, contrasting with non-fluorinated analogues like Compound 52, which may undergo faster hepatic clearance .
Biological Activity
Overview
(4-(2-Fluoroethyl)piperazin-1-yl)(thiophen-3-yl)methanone is a synthetic organic compound characterized by a piperazine ring substituted with a fluoroethyl group and a thiophene ring connected to a methanone group. This compound has garnered attention for its potential biological activity, particularly its interaction with the D3 dopamine receptor, which is implicated in various neurological and psychiatric disorders.
Target Interaction
The primary biological target for this compound is the D3 dopamine receptor . The compound acts as a ligand , modulating dopamine signaling pathways that are crucial for functions such as reward, motivation, and pleasure. The interaction with this receptor may influence dopaminergic activity, potentially offering therapeutic avenues for conditions like schizophrenia and addiction.
Pharmacokinetics
The pharmacokinetic profile of this compound is influenced by its solubility and stability. These factors affect its bioavailability, which is critical for its efficacy in biological systems. Understanding these parameters can help optimize dosing regimens in future therapeutic applications.
Biological Activity and Research Findings
Recent studies have highlighted the biological activity of this compound, revealing its potential as an effective modulator of tyrosinase activity, which is relevant in hyperpigmentation disorders.
Case Studies
- Tyrosinase Inhibition : Research indicates that compounds structurally related to this compound exhibit significant inhibitory effects on tyrosinase from Agaricus bisporus. For instance, derivatives showed IC50 values in the low micromolar range, suggesting competitive inhibition mechanisms. Such findings are crucial for developing treatments for skin conditions characterized by excessive melanin production .
- Molecular Docking Studies : Computational docking analyses have been employed to elucidate the binding modes of this compound and its analogs to tyrosinase. These studies revealed that structural modifications could enhance binding affinity and specificity, leading to improved inhibitory activity against tyrosinase .
Comparative Analysis with Similar Compounds
| Compound Name | Structure Features | Biological Activity | IC50 Value |
|---|---|---|---|
| This compound | Piperazine + Thiophene | D3 Receptor Modulation | Not Specified |
| (4-(2-Fluoroethyl)piperazin-1-yl)(phenyl)methanone | Piperazine + Phenyl | Moderate Tyrosinase Inhibition | IC50 ~ 5 μM |
| (4-(2-Fluoroethyl)piperazin-1-yl)(furan-3-yl)methanone | Piperazine + Furan | Low Tyrosinase Inhibition | IC50 ~ 10 μM |
This table illustrates the unique structural features of this compound compared to other similar compounds, emphasizing its distinctive potential in biological applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
